molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 202336-32-1

1H-Pyrazolo[4,3-B]pyridin-3-amine

Katalognummer: B1283500
CAS-Nummer: 202336-32-1
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: MJEPPEQNLZSPAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an amine group attached to the third position of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1H-Pyrazolo[4,3-B]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions can yield this compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process .

Another method involves the condensation of 3-aminopyrazole with pyridine-2-carbaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 1H-pyrazolo[4,3-b]pyridine. For instance, several synthesized compounds have shown potent antiproliferative effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Notably, compound 7b exhibited an IC50 value of 0.0001 µM against MCF7 cells, outperforming standard drugs like doxorubicin (IC50 = 0.099 µM) .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[4,3-b]pyridine derivatives has also been documented. Compounds synthesized in recent studies demonstrated significant antimicrobial efficacy against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL . This positions these compounds as potential candidates for developing new antimicrobial agents.

Metabotropic Glutamate Receptor Modulation

1H-Pyrazolo[4,3-b]pyridin-3-amine has been characterized as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This modulation is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease, where compounds like VU0418506 have shown promise in preclinical models . These findings suggest that pyrazolo[4,3-b]pyridine derivatives may offer neuroprotective effects through mGlu4 receptor engagement.

Phosphodiesterase Inhibition

Compounds derived from 1H-pyrazolo[4,3-b]pyridine have been identified as phosphodiesterase type 1 (PDE1) inhibitors. This action is critical in modulating cyclic nucleotide signaling pathways involved in various neurodegenerative and psychiatric disorders . The inhibition of PDEs can enhance intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to improved signaling transduction.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1H-pyrazolo[4,3-b]pyridine derivatives is essential for optimizing their pharmacological profiles. The modifications at various positions on the pyrazole ring significantly influence their biological activity and selectivity towards different targets:

Position Modification Effect on Activity
N1Alkyl groupsIncreased potency against cancer cells
C3HalogenationEnhanced antimicrobial activity
C4Aromatic substituentsImproved mGlu4 receptor modulation
C5/C6Alkyl/aryl groupsVaried effects on PDE inhibition

Case Study 1: Anticancer Activity

A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. Among them, compound 7b showed remarkable potency with an IC50 value significantly lower than that of established chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a preclinical study involving rodent models of Parkinson's disease, VU0418506 demonstrated effectiveness in reversing motor deficits induced by neurotoxic agents. This suggests its potential utility in treating neurodegenerative conditions through modulation of glutamate signaling pathways .

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1H-Pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with implications in treating neurological disorders such as Parkinson's disease. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a heterocyclic structure that contributes to its biological activity. The compound's configuration allows it to interact with various biological targets, leading to its classification as a promising therapeutic agent.

The primary mechanism of action for VU0418506 involves modulation of the mGlu4 receptor, which plays a crucial role in neurotransmission and neuroprotection. By enhancing the receptor's activity, VU0418506 may improve synaptic function and mitigate symptoms associated with neurodegenerative diseases.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • Recent studies have shown that derivatives of pyrazolo[4,3-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range (0.75–4.15 μM), indicating significant cytotoxicity against tumor cells without affecting normal cells .

2. Antimicrobial Properties

  • Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antibacterial and antiviral properties. These compounds have been evaluated against pathogens like Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

3. Neurological Effects

  • VU0418506 has been characterized as a selective mGlu4 PAM with favorable pharmacokinetic properties in preclinical models. Its efficacy in rodent models of Parkinson's disease suggests potential for treating movement disorders by enhancing glutamatergic signaling .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotent antiproliferative activity against various cancer lines
AntimicrobialEffective against Mycobacterium tuberculosis
NeurologicalPositive allosteric modulation of mGlu4 receptor

Detailed Study Insights

In a study focused on the synthesis and evaluation of pyrazolo[4,3-b]pyridine derivatives, researchers discovered that certain structural modifications significantly enhanced anticancer activity. For example, compounds bearing alkylaminoethyl groups showed improved efficacy against breast cancer models without systemic toxicity .

Another investigation highlighted the dual role of these compounds in targeting both cancer cells and microbial pathogens, further establishing their versatility in therapeutic applications .

Eigenschaften

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPPEQNLZSPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571558
Record name 1H-Pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202336-32-1
Record name 1H-Pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 2
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 3
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 4
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 5
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 6
1H-Pyrazolo[4,3-B]pyridin-3-amine
Customer
Q & A

Q1: How do 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives interact with mGlu4, and what are the downstream effects?

A1: this compound derivatives, specifically exemplified by the compound VU0418506, act as positive allosteric modulators (PAMs) of mGlu4 [1]. This means they bind to a site distinct from the glutamate binding site on the receptor, enhancing the receptor's response to glutamate, the endogenous ligand. While the precise downstream effects are complex and depend on the neuronal circuitry involved, mGlu4 activation is generally associated with a decrease in neuronal excitability. This effect makes these compounds promising candidates for treating conditions like Parkinson's disease, where restoring the balance of neuronal activity is crucial [1].

Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives in the context of mGlu4 modulation?

A2: Research indicates that modifications to the this compound scaffold can significantly impact its potency and selectivity for mGlu4. For instance, replacing the picolinamide core with a pyrazolo[4,3-b]pyridine headgroup, as seen in VU0418506, led to enhanced potency and desirable pharmacokinetic properties [1]. Similarly, exploring N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives aimed to mitigate potential CYP1A2 induction liability, a crucial factor in drug development [2]. These findings highlight the ongoing exploration of this chemical scaffold to optimize its therapeutic potential.

  1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).:
  2. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability.:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.